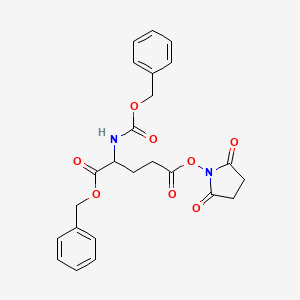

N-Cbz-O5-succinimido-L-glutamic acid benzyl ester

Description

BenchChem offers high-quality N-Cbz-O5-succinimido-L-glutamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-O5-succinimido-L-glutamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H24N2O8 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |

InChI |

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31) |

InChI Key |

MKPBJHNMTZCVEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols: N-Cbz-O5-succinimido-L-glutamic acid benzyl ester for Bioconjugation

Introduction: The Strategic Use of Glutamic Acid Linkers in Bioconjugation

Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern biotechnology and pharmaceutical development.[1] This process enables the creation of novel molecular entities with combined functionalities, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, fluorescently labeled proteins for cellular imaging, and immobilized enzymes for biocatalysis. The choice of a linker molecule is critical, as it can significantly influence the stability, solubility, and biological activity of the resulting bioconjugate.

Glutamic acid, with its two carboxylic acid groups and an amino group, offers a versatile scaffold for the design of sophisticated linkers. The use of glutamic acid in linkers can enhance the water solubility of hydrophobic drug conjugates and provide a spacer arm to mitigate steric hindrance between the conjugated molecules.[1] This application note provides a detailed guide to the use of a doubly protected glutamic acid derivative, N-Cbz-O5-succinimido-L-glutamic acid benzyl ester, for the precise and controlled modification of biomolecules.

Reagent Overview: N-Cbz-O5-succinimido-L-glutamic acid benzyl ester

N-Cbz-O5-succinimido-L-glutamic acid benzyl ester is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the γ-carboxyl group is protected as a benzyl ester (OBzl).[2] The α-carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester, rendering it highly reactive towards primary amines.[3]

Caption: Chemical structure of the reagent.

The Rationale for Dual Protection: Cbz and Benzyl Ester

The strategic use of Cbz and benzyl ester protecting groups offers several advantages in multi-step syntheses and bioconjugation:

-

Orthogonality: The Cbz and benzyl ester groups are stable under the conditions required for NHS ester conjugation (typically pH 7.2-8.5).[4] They can be removed simultaneously under mild conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C), which is generally compatible with sensitive biomolecules.[5][6]

-

Selective Reactivity: The protection of the α-amino and γ-carboxyl groups ensures that only the activated α-carboxyl group (as the NHS ester) reacts with the primary amines of the target biomolecule, preventing unwanted side reactions and polymerization.[7]

-

Post-Conjugation Modification: The protected γ-carboxyl group can be deprotected after conjugation to provide a handle for further modification, allowing for the creation of more complex bioconjugates.

Core Principles of NHS Ester-Mediated Bioconjugation

The fundamental reaction involves the nucleophilic attack of a primary amine from the biomolecule (e.g., the ε-amino group of a lysine residue or the N-terminus) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

Caption: Overall bioconjugation workflow.

Experimental Protocols

Part 1: General Protocol for Protein Conjugation

This protocol provides a general procedure for conjugating N-Cbz-O5-succinimido-L-glutamic acid benzyl ester to a protein containing accessible primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

-

N-Cbz-O5-succinimido-L-glutamic acid benzyl ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[9]

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar amine-free buffer.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the N-Cbz-O5-succinimido-L-glutamic acid benzyl ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.

-

Slowly add a 5- to 20-fold molar excess of the dissolved reagent to the protein solution while gently stirring. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.

-

-

Reaction Quenching (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.[10]

-

Part 2: Deprotection of the Conjugate (Removal of Cbz and Benzyl Ester Groups)

This protocol describes the simultaneous removal of the Cbz and benzyl ester protecting groups via catalytic hydrogenolysis.

Materials:

-

Purified protected bioconjugate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂) source

Procedure:

-

Reaction Setup:

-

Dissolve the protected bioconjugate in a suitable solvent like methanol.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the conjugate).

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

-

-

Hydrogenolysis:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the deprotection by a suitable analytical method such as LC-MS to observe the mass change corresponding to the loss of both protecting groups.

-

-

Work-up:

-

Upon completion, carefully filter the reaction mixture through a syringe filter or a pad of celite to remove the Pd/C catalyst.

-

The deprotected bioconjugate in the filtrate can then be purified by SEC or dialysis to remove any remaining small molecules.

-

Alternative Deprotection:

For substrates sensitive to catalytic hydrogenolysis (e.g., containing sulfur), acidic conditions can be employed for deprotection.[11] However, these conditions are generally harsher and may affect the integrity of the biomolecule.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.

| Parameter | Analytical Technique(s) | Purpose |

| Degree of Labeling (DOL) | UV-Vis Spectroscopy, Mass Spectrometry | To determine the average number of linker molecules conjugated per biomolecule. |

| Confirmation of Conjugation | SDS-PAGE, Mass Spectrometry (LC-MS) | To confirm the increase in molecular weight of the biomolecule after conjugation. |

| Purity | Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC) | To separate the conjugate from unconjugated biomolecule and other impurities.[12][13] |

| Structural Integrity | Circular Dichroism (CD), Fluorescence Spectroscopy | To assess if the conjugation process has altered the secondary or tertiary structure of the protein. |

| Functional Activity | Relevant biological assays (e.g., ELISA, enzyme activity assays) | To ensure that the biological activity of the biomolecule is retained after conjugation. |

Mass Spectrometry Analysis:

LC-MS is a powerful tool for characterizing bioconjugates.[14] Analysis of the intact conjugate can confirm the mass shift corresponding to the attached linker. For more detailed analysis, the conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific sites of modification.[15]

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low Conjugation Efficiency | - pH of the reaction is too low- Hydrolysis of the NHS ester- Inactive reagent | - Ensure the pH is between 8.3 and 8.5.- Prepare the reagent solution immediately before use.- Use fresh, anhydrous DMF or DMSO.- Increase the molar excess of the reagent. |

| Precipitation of Protein | - High concentration of organic solvent from the reagent stock solution. | - Use a more concentrated stock solution of the reagent to minimize the volume of organic solvent added.- Perform the reaction at 4°C. |

| Incomplete Deprotection | - Inactive catalyst- Insufficient reaction time | - Use fresh Pd/C catalyst.- Ensure a constant supply of hydrogen.- Extend the reaction time and monitor by LC-MS. |

| Loss of Biological Activity | - Modification of critical amino acid residues- Denaturation during conjugation or deprotection | - Reduce the molar excess of the reagent.- Perform the reaction at a lower temperature.- Ensure deprotection conditions are mild enough for the biomolecule. |

Conclusion

N-Cbz-O5-succinimido-L-glutamic acid benzyl ester is a versatile reagent that enables the introduction of a protected glutamic acid linker into biomolecules. The dual-protection strategy provides precise control over the conjugation reaction and allows for subsequent deprotection under mild conditions. The protocols and guidelines presented in this application note provide a framework for the successful application of this reagent in the development of novel bioconjugates for a wide range of research, diagnostic, and therapeutic applications.

References

-

Biemann, K. (1990). Mass spectrometry of peptides and proteins. Annual review of biochemistry, 59(1), 413-442. Available at: [Link]

-

CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. Available at: [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

-

Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512. Available at: [Link]

-

Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in enzymology, 623, 139-156. Available at: [Link]

-

An, Y., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical chemistry, 86(15), 7847-7853. Available at: [Link]

-

Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Available at: [Link]

-

Royal Society of Chemistry. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Available at: [Link]

-

Zhang, R., et al. (2021). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. Chemical Science, 12(30), 10246-10252. Available at: [Link]

-

ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available at: [Link]

-

V Vinayagam, et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

-

CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Available at: [Link]

-

Quanticate. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available at: [Link]

-

Trzpis, M., et al. (2007). Spontaneous protein-protein crosslinking at glutamine and glutamic acid residues in long-lived proteins. FEBS letters, 581(21), 4073-4078. Available at: [Link]

-

ResearchGate. (2018). Mass spectra of glutamic acid (í µí±Ž) and glutamine (í µí± ). Available at: [Link]

-

Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual. Available at: [Link]

-

ACS Publications. (2014). Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. Available at: [Link]

-

Aapptec. (n.d.). Boc-D-Glu(OBzl)-OSu. Available at: [Link]

-

PubMed. (2004). Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier. Available at: [Link]

-

PubMed. (2000). Disposition of glutathione conjugates in rats by a novel glutamic acid pathway: characterization of unique peptide conjugates by liquid chromatography/mass spectrometry and liquid chromatography/NMR. Available at: [Link]

- Google Patents. (n.d.). US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modified polypeptides containing gamma-benzyl glutamic acid as drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. leapchem.com [leapchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. tdcommons.org [tdcommons.org]

- 12. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Disposition of glutathione conjugates in rats by a novel glutamic acid pathway: characterization of unique peptide conjugates by liquid chromatography/mass spectrometry and liquid chromatography/NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enovatia.com [enovatia.com]

Application Notes and Protocols for Amine Labeling with N-Cbz-O5-succinimido-L-glutamic acid benzyl ester

Introduction: A Strategic Approach to Amine Modification

In the landscape of bioconjugation, the precise modification of primary amines, such as those on the side chain of lysine residues or at the N-terminus of proteins, is a cornerstone technique for the development of sophisticated research tools and therapeutics. The choice of labeling reagent is paramount, dictating not only the efficiency of the conjugation but also the functionality of the final product. N-Cbz-O5-succinimido-L-glutamic acid benzyl ester emerges as a strategic tool in this context, offering a unique combination of a reactive N-hydroxysuccinimide (NHS) ester for amine coupling, and orthogonal protecting groups (Carbobenzyloxy, Cbz; and benzyl ester, Bz) on the glutamic acid backbone. These protecting groups provide a latent handle for further modifications or can be removed post-conjugation to reveal the native glutamic acid side chain, thereby restoring or introducing new functionalities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-Cbz-O5-succinimido-L-glutamic acid benzyl ester for the labeling of amine-containing molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into the characterization and purification of the resulting conjugates.

The Chemistry of Amine Labeling with NHS Esters: A Tale of Nucleophilic Attack

The conjugation of N-Cbz-O5-succinimido-L-glutamic acid benzyl ester to a primary amine is a classic example of nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1]

The efficiency of this reaction is critically dependent on the pH of the reaction medium. At a pH below 7, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus, unreactive towards the NHS ester. Conversely, at a high pH (above 9), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate.[2] Therefore, maintaining a pH between 7.2 and 8.5 is crucial for optimal labeling efficiency.[3]

Caption: Reaction mechanism of NHS ester with a primary amine.

Experimental Protocol: A Step-by-Step Guide to Successful Conjugation

This protocol provides a general framework for the labeling of a protein with N-Cbz-O5-succinimido-L-glutamic acid benzyl ester. The molar excess of the labeling reagent and reaction times may need to be optimized for specific applications.

Materials and Reagents

| Reagent | Supplier | Notes |

| N-Cbz-O5-succinimido-L-glutamic acid benzyl ester | Varies | Store desiccated at -20°C. Allow to warm to room temperature before opening. |

| Amine-containing molecule (e.g., protein, peptide) | User-provided | Ensure the buffer is free of primary amines (e.g., Tris, glycine). |

| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Varies | Use a high-purity, anhydrous grade to prevent hydrolysis of the NHS ester.[4] |

| Reaction Buffer | User-prepared | 0.1 M Sodium Bicarbonate, pH 8.3, or 0.1 M Sodium Phosphate, pH 7.5.[5][6] |

| Quenching Solution | User-prepared | 1 M Tris-HCl, pH 8.0, or 1 M Glycine. |

| Purification Column | Varies | Size-exclusion chromatography (e.g., Sephadex G-25) or HPLC column (e.g., C4, C8, or C18 reverse-phase).[7][8] |

Protocol Workflow

Caption: Experimental workflow for amine labeling.

Step-by-Step Methodology

-

Preparation of the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the chosen reaction buffer at a concentration of 1-10 mg/mL.[9]

-

If the molecule is in a buffer containing primary amines, it must be exchanged into a suitable reaction buffer via dialysis or buffer exchange chromatography.

-

-

Preparation of the N-Cbz-O5-succinimido-L-glutamic acid benzyl ester Stock Solution:

-

Crucial Note: Due to the hydrophobicity of the Cbz and benzyl ester groups, the labeling reagent is not readily soluble in aqueous buffers. An organic co-solvent is necessary.

-

Immediately before use, dissolve the N-Cbz-O5-succinimido-L-glutamic acid benzyl ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Causality: Using an anhydrous solvent is critical to prevent premature hydrolysis of the reactive NHS ester.[4] DMF should be amine-free (no "fishy" odor) to avoid unwanted side reactions.[6]

-

-

Conjugation Reaction:

-

Add the calculated volume of the labeling reagent stock solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the NHS ester is a good starting point.[2] The optimal ratio should be determined empirically.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to minimize the risk of protein denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring or rocking.[1][5] The longer incubation at a lower temperature can be beneficial for sensitive proteins.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.[10]

-

Incubate for 15-30 minutes at room temperature.

-

Rationale: The primary amines in the quenching solution will react with any remaining unreacted NHS ester, preventing further modification of the target molecule.

-

-

Purification of the Conjugate:

-

Remove unreacted labeling reagent, the hydrolyzed by-product, and the NHS leaving group using size-exclusion chromatography (for macromolecules) or reverse-phase HPLC (for smaller molecules and to separate different degrees of labeling).[][12]

-

The choice of purification method will depend on the properties of the conjugate and the scale of the reaction.

-

-

Characterization of the Conjugate:

-

The degree of labeling (DOL), which is the average number of labeling molecules per target molecule, can be determined using mass spectrometry.[13] By comparing the mass of the conjugated molecule to the unconjugated starting material, the number of attached labels can be calculated.[14][15]

-

For proteins, intact mass analysis using ESI-MS is a powerful tool to assess the distribution of labeled species.

-

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Yield | 1. Hydrolysis of the NHS ester. 2. Suboptimal pH. 3. Inactive NHS ester. 4. Presence of competing nucleophiles. | 1. Use anhydrous DMSO/DMF and prepare the stock solution immediately before use.[4] 2. Ensure the reaction buffer pH is between 7.2 and 8.5.[2] 3. Test the activity of the NHS ester.[4] 4. Use an amine-free buffer. |

| Protein Precipitation | 1. High concentration of organic solvent. 2. Protein instability at the reaction pH. | 1. Keep the final DMSO/DMF concentration below 10%. 2. Perform the reaction at a lower temperature (4°C) or for a shorter duration. |

| Non-specific Labeling | Reaction with other nucleophiles (e.g., thiols, hydroxyls). | While NHS esters are highly selective for primary amines, some reaction with other nucleophiles can occur. Ensure the pH is not excessively high. The resulting thioesters and esters are generally less stable than the amide bond.[1] |

Conclusion: A Versatile Tool for Advanced Bioconjugation

The protocol outlined in this application note provides a robust framework for the successful labeling of primary amines using N-Cbz-O5-succinimido-L-glutamic acid benzyl ester. The unique feature of this reagent, with its protected glutamic acid backbone, opens up possibilities for multi-step bioconjugation strategies. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can effectively utilize this reagent to create well-defined and functional biomolecules for a wide range of applications in research and development.

References

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Lermyte, F., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9973–9981. Retrieved from [Link]

-

Wang, Y., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical Biochemistry, 421(1), 37-45. Retrieved from [Link]

-

FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

- Beaven, G. H., & Holiday, E. R. (1952). Ultraviolet absorption spectra of proteins and amino acids. Advances in protein chemistry, 7, 319-386.

-

Bio-Synthesis Inc. (2010, October 13). RP-HPLC and RP Cartridge Purification. Retrieved from [Link]

-

CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

-

CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

-

Liu, Z., et al. (2014). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of visualized experiments : JoVE, (87), 51536. Retrieved from [Link]

-

ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]

-

Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. interchim.fr [interchim.fr]

- 6. Boc-L-glutamic acid 1-benzyl ester | CAS#:30924-93-7 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 10. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 12. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 14. leapchem.com [leapchem.com]

- 15. Boc-L-glutamic acid 5-benzyl ester, 98%+ | 13574-13-5 | www.ottokemi.com [ottokemi.com]

N-Cbz-O5-succinimido-L-glutamic acid benzyl ester for solid-phase peptide synthesis

Technical Application Note: Site-Selective -Glutamylation in Solid-Phase Peptide Synthesis using Z-Glu(OSu)-OBzl

MW:Executive Summary

N-Cbz-O5-succinimido-L-glutamic acid benzyl ester (commonly abbreviated as Z-Glu(OSu)-OBzl ) is a specialized, pre-activated amino acid derivative designed for the high-fidelity synthesis of

Unlike standard peptide synthesis reagents that activate the

This guide outlines the protocol for utilizing Z-Glu(OSu)-OBzl in Solid-Phase Peptide Synthesis (SPPS), focusing on coupling efficiency, orthogonality, and deprotection strategies.

Chemical Profile & Mechanism

Structural Logic

The reagent is designed to solve the "regioselectivity problem" of Glutamic acid.

-

N-Terminus (

-amine): Protected by Benzyloxycarbonyl (Z/Cbz) .[1] Stable to TFA (Fmoc chemistry) and mild bases; removed by HF or Hydrogenolysis ( -

C-Terminus (

-carboxyl): Protected as a Benzyl Ester (OBzl) . This blocks -

Side Chain (

-carboxyl): Activated as an N-Hydroxysuccinimide (OSu) ester. This is the reactive site, allowing direct coupling to free amines on the resin without additional activation reagents (e.g., DCC/DIC).

Reaction Pathway

In SPPS, Z-Glu(OSu)-OBzl reacts with a resin-bound amine (peptide N-terminus or Lysine side-chain) to form a stable

Caption: Reaction pathway showing the nucleophilic attack of the resin-bound amine on the activated

Strategic Fit: When to Use Z-Glu(OSu)-OBzl

This reagent is not for standard backbone elongation. It is a specialty building block used in three specific scenarios:

| Scenario | Application | Why Z-Glu(OSu)-OBzl? |

| 1. | Synthesis of Glutaurine ( | Forces |

| 2. Branched Peptides | Introducing a Glu branch point where the "main chain" continues from the | Pre-activated side chain avoids intramolecular cyclization (pyroglutamate formation). |

| 3. Terminal Capping | Adding a terminal | Z/OBzl groups can be removed globally by Hydrogenolysis (solution) or HF (solid phase). |

Detailed Protocol: Solid-Phase Coupling

Pre-requisites:

-

Resin: Polystyrene (PS) or PEG-PS based resin.

-

Scale: Protocol normalized for 0.1 mmol scale.

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step 1: Resin Preparation & Swelling

Ensure the resin-bound peptide has a free primary amine (deprotected Fmoc or Boc group).

-

Wash resin 3x with DMF (5 mL/g resin).

-

Swell resin in DMF for 30 minutes at room temperature.

Step 2: Reagent Preparation

-

Calculation: Use 3.0 equivalents of Z-Glu(OSu)-OBzl relative to the resin loading.

-

Dissolution: Dissolve the reagent in minimum DMF (approx. 1-2 mL per 100 mg).

-

Note: If solubility is poor, add a small amount of DCM (Dichloromethane), but keep DMF ratio high to promote swelling.

-

Step 3: Coupling Reaction

Since the ester is pre-activated (OSu), no coupling reagents (HBTU/HATU/DCC) are required. Adding them may cause side reactions.

-

Add the dissolved Z-Glu(OSu)-OBzl to the reaction vessel containing the resin.

-

Add 3.0 equivalents of DIPEA .

-

Critical: The base is necessary to keep the resin-bound amine deprotonated and reactive.

-

-

Agitate (shake or vortex) at room temperature for 2 to 4 hours .

-

Optimization: For sterically hindered amines (e.g., N-methylated peptides), extend time to 12 hours or heat to 40°C.

-

Step 4: Monitoring (Kaiser Test)

Perform a Kaiser Test (ninhydrin) on a few resin beads.

-

Colorless/Yellow beads: Coupling complete (>99%).

-

Blue beads: Incomplete coupling. Re-couple using fresh reagent (1.5 eq) and DIPEA for an additional 2 hours.

Step 5: Washing

-

Drain the reaction mixture.

-

Wash resin 3x with DMF.

-

Wash resin 3x with DCM.

Deprotection & Cleavage Strategy

The choice of cleavage method depends on your synthesis strategy (Boc vs. Fmoc).

Scenario A: Boc-Chemistry (Standard Route)

The Z (N-terminal) and OBzl (C-terminal) groups are stable to TFA but removed by Hydrogen Fluoride (HF) . This is the ideal route for Z-Glu(OSu)-OBzl.

-

TFA Wash: Wash resin with TFA to remove any acid-labile side-chain protectors (if applicable).

-

HF Cleavage: Treat resin with anhydrous HF (with scavengers like anisole) at 0°C for 60 mins.

-

Result: Simultaneous cleavage from resin and removal of Z and OBzl groups.

-

Product: Free

-glutamyl peptide (H-Glu(

-

Scenario B: Fmoc-Chemistry (Hybrid Route)

If using Fmoc-SPPS, the Z and OBzl groups are stable to the standard cleavage cocktail (TFA/TIS/H2O).

-

TFA Cleavage: Cleave peptide from resin using 95% TFA.

-

Result: Peptide is released, but Z and OBzl groups remain intact.

-

Intermediate:Z-Glu(OBzl)-(

)-Peptide-OH .

-

-

Solution-Phase Hydrogenolysis:

-

Dissolve the crude peptide in Methanol/Acetic Acid (10:1).

-

Add 10% Pd/C catalyst (10% w/w).

-

Stir under

gas (balloon pressure) for 2-4 hours. -

Filter catalyst and lyophilize.

-

Product: Free

-glutamyl peptide.

-

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Low Coupling Yield | Hydrolysis of OSu ester due to wet solvent. | Use anhydrous DMF. Ensure DIPEA is fresh and dry. |

| Precipitation | Reagent insolubility in pure DMF. | Use a DMF/DCM (1:1) mixture or add NMP (N-Methyl-2-pyrrolidone). |

| Side Reactions | Attack on | Avoid strong nucleophiles or high temperatures (>50°C). The OBzl is stable to amines, but prolonged exposure to piperidine (if used later) can cause aspartimide-like cyclization (less common in Glu, but possible). |

Visualization: Workflow Summary

solution-phase peptide coupling with N-Cbz-O5-succinimido-L-glutamic acid benzyl ester

An In-Depth Guide to Solution-Phase Peptide Coupling with N-Cbz-O5-succinimido-L-glutamic acid benzyl ester

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing N-Cbz-O5-succinimido-L-glutamic acid benzyl ester in solution-phase peptide synthesis (LPPS). Solution-phase synthesis remains a powerful and scalable method, particularly advantageous for the production of short peptides and for projects where the isolation of intermediates is crucial.[1][2] This document delves into the underlying reaction mechanisms, offers detailed experimental protocols, and presents troubleshooting strategies to ensure successful and efficient peptide coupling. We will explore the strategic use of the N-Cbz (Carbobenzoxy) N-terminal protection, the benzyl ester (OBzl) C-terminal protection, and the highly reactive O5-succinimido (N-hydroxysuccinimide, NHS) ester for amide bond formation.

Introduction: The Strategic Role of Solution-Phase Synthesis

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research. While solid-phase peptide synthesis (SPPS) is celebrated for its efficiency and automation in creating long peptides[3][4], solution-phase peptide synthesis (LPPS) offers distinct advantages. LPPS is often preferred for large-scale synthesis of shorter peptides due to its cost-effectiveness and the ability to purify and characterize intermediates at each step, ensuring high final purity.[1][4][5]

The reagent at the core of this guide, N-Cbz-O5-succinimido-L-glutamic acid benzyl ester , is a pre-activated building block designed for efficient coupling. Its structure incorporates key features:

-

N-Cbz Protecting Group: The N-terminal Carbobenzoxy group provides robust protection against unwanted side reactions at the alpha-amino group.

-

Benzyl Ester (OBzl) Protection: The alpha-carboxyl group is protected as a benzyl ester, which is orthogonal to many other protecting groups and can be removed under different conditions, such as hydrogenolysis.[6]

-

γ-Succinimidyl (NHS) Ester: The side-chain (gamma) carboxyl group is activated as an N-hydroxysuccinimide ester. NHS esters are highly reactive towards primary amines, facilitating efficient peptide bond formation under mild conditions.[7][8]

This combination makes the reagent an excellent choice for introducing a protected glutamic acid residue into a peptide chain via its side chain.

The Chemistry of Amide Bond Formation: Mechanism of NHS Ester Coupling

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution .[9] The process is efficient and yields a highly stable amide bond, but its success is critically dependent on reaction conditions that favor the desired aminolysis pathway over the competing hydrolysis pathway.

The core mechanism unfolds as follows:

-

Nucleophilic Attack: The unprotonated primary amine of the incoming amino acid ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[7]

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

-

Collapse and Amide Bond Formation: The intermediate collapses, expelling the N-hydroxysuccinimide (NHS) as a stable leaving group and forming the desired, irreversible amide bond.[7][9]

A significant competing reaction is the hydrolysis of the NHS ester by water, which reverts the activated carboxyl group back to a carboxylic acid.[7] This underscores the importance of using anhydrous solvents and controlling the pH.

Caption: Reaction mechanism of NHS ester coupling.

Key Experimental Parameters and Considerations

Optimizing the reaction environment is paramount for achieving high coupling efficiency and purity.

Solvent Choice

The reaction should be conducted in anhydrous polar aprotic solvents to minimize hydrolysis of the NHS ester.

-

Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are common choices due to their excellent solvating properties for protected amino acids.[7]

-

Dichloromethane (DCM) can also be used.

-

Critical Note: It is essential to use high-purity, anhydrous solvents. DMF, for instance, can degrade to form dimethylamine, a primary amine that will compete in the reaction.[10]

pH and Base Selection

The pH of the reaction medium is the most critical factor influencing the outcome.[9]

-

Optimal pH Range: The reaction is most efficient in a pH range of 7.2 to 8.5.[11] In this range, a sufficient population of the primary amine is deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is manageable.

-

Below pH 7: The amine is predominantly protonated (-NH₃⁺) and non-nucleophilic, effectively halting the reaction.[9]

-

Above pH 9: The rate of hydrolysis of the NHS ester increases dramatically, reducing the yield of the desired product.[10][11]

-

Base for Neutralization: If the amine component is a hydrochloride salt (e.g., H-Ala-OMe·HCl), a non-nucleophilic tertiary amine base must be added to liberate the free amine. Common choices include N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) .[8] NMM is a weaker base and may be preferred in cases where racemization is a concern.[8][12]

-

Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target amine for reaction with the NHS ester.[9]

Stoichiometry and Temperature

-

Molar Ratios: A slight molar excess (1.1 to 1.5 equivalents) of the N-Cbz-Glu(OSu)-OBzl is often used to ensure the complete consumption of the more valuable amine component.

-

Temperature Control: The reaction is typically performed between 0 °C and room temperature. Starting the reaction at 0 °C and allowing it to slowly warm can help control the initial reaction rate and minimize side reactions. Lower temperatures (4 °C) can be used to slow the competing hydrolysis reaction, which is beneficial for longer reaction times.[9][11]

Detailed Experimental Protocol: Synthesis of a Dipeptide

This section provides a step-by-step protocol for the coupling of N-Cbz-O5-succinimido-L-glutamic acid benzyl ester with an amino acid ester, exemplified by L-Alanine methyl ester hydrochloride.

Materials and Reagents

| Reagent/Material | Purpose |

| N-Cbz-O5-succinimido-L-glutamic acid benzyl ester | Activated, protected glutamic acid |

| L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) | Amine component (C-terminal residue) |

| N,N-Diisopropylethylamine (DIPEA) or NMM | Non-nucleophilic base for neutralization |

| Anhydrous Dichloromethane (DCM) or DMF | Reaction solvent |

| 1M Hydrochloric Acid (HCl) | Aqueous wash (removes base) |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous wash (removes acid/NHS) |

| Saturated Sodium Chloride (Brine) solution | Aqueous wash (removes water) |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | Drying agent |

| Thin Layer Chromatography (TLC) plates (silica gel) | Reaction monitoring |

| Ethyl Acetate / Hexanes | TLC mobile phase & chromatography eluent |

| UV Lamp (254 nm) | TLC visualization |

| Ninhydrin stain | TLC visualization (for free amines) |

Experimental Workflow

Caption: General workflow for solution-phase peptide coupling.

Step-by-Step Procedure

-

Preparation of the Amine Component:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Cool the flask in an ice bath (0 °C).

-

Slowly add DIPEA (1.1 eq) dropwise to the stirring suspension.

-

Allow the mixture to stir at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

-

-

Coupling Reaction:

-

In a separate flask, dissolve N-Cbz-O5-succinimido-L-glutamic acid benzyl ester (1.1 eq) in anhydrous DCM.

-

Add the solution of the activated glutamic acid derivative to the cold (0 °C) solution of the free amine from Step 1.

-

Allow the reaction mixture to stir while slowly warming to room temperature. Let the reaction proceed for 2-4 hours, or until TLC analysis indicates completion.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using TLC.[13] A suitable mobile phase is typically a mixture of ethyl acetate and hexanes.

-

Spot the reaction mixture alongside the starting materials.

-

Visualize the spots under a UV lamp (the Cbz and benzyl ester groups are UV-active) and by staining with ninhydrin (to detect any remaining free amine). The reaction is complete when the starting amine spot has disappeared and a new, lower Rf product spot is observed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1M HCl (2x) to remove excess DIPEA and its salt.

-

Saturated NaHCO₃ solution (2x) to remove the NHS byproduct and any unreacted acidic species.

-

Water (1x).

-

Brine (1x) to initiate drying.

-

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude dipeptide using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions (as determined by TLC) and evaporate the solvent.

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Hydrolysis of the NHS ester. 2. Amine component is still protonated. 3. Incomplete reaction. | 1. Use high-purity anhydrous solvents; ensure glassware is dry. 2. Ensure sufficient base (1.1 eq) was added to fully neutralize the hydrochloride salt. 3. Increase reaction time or temperature (e.g., overnight at 4 °C). |

| Multiple Byproducts on TLC | 1. Degradation of solvent (e.g., DMF to dimethylamine). 2. Side reactions due to excess base or heat. | 1. Use fresh, high-quality solvents.[10] 2. Add base slowly at 0 °C; avoid heating the reaction unless necessary. Consider using a weaker base like NMM.[8] |

| Unreacted Starting Amine Remaining | 1. Insufficient amount of activated ester. 2. Low reactivity of the amine (steric hindrance). | 1. Use a slightly higher excess of the N-Cbz-Glu(OSu)-OBzl (e.g., 1.3-1.5 eq). 2. Increase reaction time and/or temperature; consider a more polar solvent like DMF. |

Conclusion

The use of pre-activated amino acid derivatives like N-Cbz-O5-succinimido-L-glutamic acid benzyl ester provides a reliable and efficient method for solution-phase peptide synthesis. By carefully controlling key parameters—particularly solvent purity and pH—researchers can achieve high yields of protected dipeptides. This approach combines the strategic advantages of classical solution-phase chemistry with the convenience of a highly reactive coupling agent, making it an invaluable technique for the synthesis of complex peptide fragments and analogues in both academic and industrial settings.

References

-

Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages. [Link]

-

ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. [Link]

-

Bio-synthesis. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. [Link]

-

Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

RSC Publishing. (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. [Link]

-

American Chemical Society. (2015, July 1). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. [Link]

-

National Center for Biotechnology Information. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.

-

Elsevier. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

American Chemical Society. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

Frontiers. (2024, January 30). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]

- Google Patents. (n.d.). CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid.

-

PubMed. (2004, January 8). Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier. [Link]

-

RSC Publishing. (n.d.). Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG). [Link]

-

ResearchGate. (2014, January 25). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]

- 3. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]

- 4. gencefebio.com [gencefebio.com]

- 5. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

- 7. glenresearch.com [glenresearch.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 13. pubs.acs.org [pubs.acs.org]

selective modification of proteins with N-Cbz-O5-succinimido-L-glutamic acid benzyl ester

This Application Note and Protocol guide details the use of N-Cbz-O5-succinimido-L-glutamic acid benzyl ester (also known as Z-Glu(OSu)-OBzl ) for the selective modification of proteins.

Abstract & Introduction

The modification of proteins with glutamic acid derivatives is a powerful strategy for altering surface charge, hydrophobicity, and solubility, or for mimicking post-translational modifications (PTMs) such as polyglutamylation. N-Cbz-O5-succinimido-L-glutamic acid benzyl ester (Z-Glu(OSu)-OBzl) is a specialized heterobifunctional reagent designed to introduce a protected glutamate residue onto protein amines via a gamma-glutamyl linkage .

Unlike standard crosslinkers, this reagent features a unique architecture:

-

Gamma-Activation (O5-Succinimido): The side-chain carboxyl is activated as an N-hydroxysuccinimide (NHS) ester, ensuring regioselective conjugation via the gamma-carbon.

-

Alpha-Protection (Benzyl Ester): The alpha-carboxyl is masked, preventing polymerization and directing reactivity solely to the side chain.

-

Amine Protection (N-Cbz): The alpha-amine is protected by a Carbobenzyloxy (Cbz/Z) group, preventing self-conjugation.

This configuration allows for the precise installation of a hydrophobic, orthogonally protected glutamate moiety (

Key Applications

-

Mimicking

-Glutamylation: Synthetic installation of gamma-linked glutamyl spacers, relevant in tubulin biology and immunomodulation studies. -

Hydrophobicity Modulation: The introduction of the bulky, aromatic Cbz and Benzyl groups significantly increases the local hydrophobicity of the protein surface, potentially altering membrane interaction or solubility profiles.

-

Prodrug/Pro-moiety Engineering: The protecting groups can theoretically be removed (via catalytic hydrogenation) to yield a native gamma-glutamyl residue, though this is primarily applied in peptide synthesis.

Mechanism of Action

The reaction proceeds via nucleophilic acyl substitution. The primary amine (nucleophile) on the protein (Lysine

Chemical Transformation:

Resulting Modification: The protein is modified with a (Benzyloxycarbonyl-amino)-4-(benzyloxycarbonyl)-butyryl moiety.

-

Mass Shift: +353.37 Da per conjugation event.

-

Linkage: Stable amide bond (isopeptide bond if on Lysine).

Reaction Scheme Diagram

Figure 1: Reaction pathway for the conjugation of Z-Glu(OSu)-OBzl to a protein primary amine.

Material Preparation

Reagent Properties[1][2][3][4][5][6]

-

Chemical Name: Benzyl N-benzyloxycarbonyl-L-glutamate

-succinimidyl ester -

Molecular Weight: ~468.46 g/mol

-

Solubility: Insoluble in water. Soluble in DMSO, DMF, Acetone.

-

Stability: Hydrolyzes in aqueous buffers (half-life minutes to hours depending on pH). Store desiccated at -20°C.

Stock Solution Preparation

-

Calculate Required Mass: Determine the molar excess needed (typically 10-50 fold excess over protein).

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Concentration: Prepare a 10–50 mM stock solution immediately before use.

-

Note: Do not store the stock solution. NHS esters degrade rapidly in the presence of moisture.

-

Experimental Protocol

This protocol describes the modification of a target protein (e.g., BSA, IgG) at a scale of 1-5 mg.

Phase 1: Buffer Exchange

NHS ester reactions are pH-sensitive. Primary amines must be deprotonated (uncharged) to react.

-

Target Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.

-

Avoid: Tris, Glycine, or any amine-containing buffers (these will compete with the protein).

-

Method: Desalt the protein using a Zeba™ Spin Desalting Column or dialysis cassette into the Target Buffer. Adjust protein concentration to 1–5 mg/mL.

Phase 2: Conjugation Reaction[5]

-

Equilibration: Bring the protein solution to room temperature.

-

Reagent Addition: Slowly add the Z-Glu(OSu)-OBzl stock solution (in DMSO) to the protein solution while gently vortexing.

-

Stoichiometry: Use a 20-fold molar excess of reagent to protein.

-

Solvent Limit: Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate the reaction mixture at Room Temperature for 1 to 2 hours or at 4°C overnight. Keep protected from light if possible (though the reagent is not strictly photosensitive, standard care is advised).

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

Phase 3: Purification

Remove the hydrolyzed reagent, NHS byproduct, and organic solvent.

-

Method: Dialysis (Slide-A-Lyzer™) or Size Exclusion Chromatography (PD-10 column).

-

Buffer: Exchange into the final storage buffer (e.g., PBS pH 7.4).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the conjugation of Z-Glu(OSu)-OBzl to target proteins.

Analysis and Validation

Quantitative Analysis

| Method | Expected Result | Purpose |

| UV-Vis Spectroscopy | Increased Absorbance at 257 nm | The Benzyl and Cbz groups contain aromatic rings. A distinct increase in the A280/A260 ratio or appearance of shoulders near 250-260 nm indicates incorporation. |

| MALDI-TOF / ESI-MS | Mass shift of +353.4 Da per label | Definitive confirmation of covalent modification. Calculate the Degree of Labeling (DOL) by dividing the total mass shift by 353.4. |

| TNBS / OPA Assay | Decrease in free amines | Quantify the loss of lysine |

SDS-PAGE Analysis

Run the modified protein alongside the unmodified control.

-

Result: The modified protein will migrate slightly slower (higher apparent MW) due to the added mass and increased hydrophobicity.

-

Band Broadening: Significant broadening may occur due to heterogeneous labeling (varying numbers of glutamates attached).

Critical Considerations & Troubleshooting

Solubility Issues

The Z-Glu(OSu)-OBzl moiety is highly hydrophobic.

-

Risk: Over-labeling can cause the protein to precipitate.

-

Mitigation: If precipitation occurs, reduce the molar excess (e.g., from 20x to 10x) or include a detergent (e.g., 0.05% Tween-20) in the reaction buffer.

Deprotection (Advanced)

If the goal is to generate a free

-

Standard Method: Catalytic Hydrogenation (

, Pd/C).-

Warning: This is generally incompatible with intact proteins due to metal-induced denaturation and surface adsorption.

-

-

Alternative: Strong acid (HBr/AcOH).

-

Warning: This will denature most proteins.

-

Regioselectivity Verification

While the reagent is designed to be gamma-reactive, verify the integrity of the reagent by NMR or MS before use to ensure the NHS ester has not hydrolyzed or migrated (though migration is less likely with the stable alpha-benzyl ester).

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Grounding: The definitive reference for NHS-ester chemistry, buffer selection, and quenching protocols.

-

Bachem. (n.d.). Z-Glu-OBzl Product Information. Bachem.

- Grounding: Confirmation of the precursor structure and stability data for Z-Glu-OBzl deriv

-

Sigma-Aldrich. (n.d.). L-Glutamic acid

-benzyl ester properties. Merck KGaA.- Grounding: Physicochemical properties of glutamic acid benzyl esters used to infer solubility and handling.

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167–183.

- Grounding: Standard protocols for determining molar excess and pH optimiz

incorporating modified glutamic acid into peptides using N-Cbz-O5-succinimido-L-glutamic acid benzyl ester

This guide details the application of N-Cbz-O5-succinimido-L-glutamic acid benzyl ester (Z-Glu(OSu)-OBzl), a specialized reagent used to synthesize

Part 1: Technical Profile & Strategic Utility

Compound Identity:

-

Systematic Name: N-alpha-Benzyloxycarbonyl-L-glutamic acid alpha-benzyl ester gamma-succinimido ester[1][2]

-

Role: Heterobifunctional Glutamic Acid Scaffold

Strategic Utility:

This reagent is unique because it isolates the

Primary Application: It allows for the regioselective derivatization of the glutamic acid side chain with nucleophiles (primary amines, hydrazides) in solution before the amino acid is incorporated into a peptide chain. This avoids the complexity of on-resin side-chain modification.[2]

Part 2: Experimental Workflow (DOT Visualization)

The following diagram illustrates the critical pathway from the raw reagent to a coupling-competent building block.

Caption: Workflow for converting Z-Glu(OSu)-OBzl into synthesis-ready building blocks via divergent deprotection strategies.

Part 3: Detailed Protocols

Protocol A: Synthesis of -Substituted Glutamate (Z-Glu(NH-R)-OBzl)

Objective: To attach a functional amine (Drug, Fluorophore, PEG) to the

Materials:

-

Amine (

) (1.0 – 1.1 equiv)[1][2] -

Diisopropylethylamine (DIPEA) (1.0 – 2.0 equiv, depending on amine salt form)[1][2]

Step-by-Step Procedure:

-

Preparation: Dissolve Z-Glu(OSu)-OBzl in anhydrous DMF (concentration ~0.1 M) under nitrogen.

-

Addition: Add the target amine (

) to the solution.-

Critical Note: If the amine is available as a salt (e.g., HCl salt), pre-mix it with equimolar DIPEA in a separate vial before adding to the main reaction to ensure nucleophilicity.

-

-

Reaction: Stir the mixture at room temperature (20–25 °C).

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Protocol B: Generating the Coupling-Competent Building Block

Once you have the intermediate Z-Glu(NH-R)-OBzl , you must modify the

Pathway 1: For Z-Based Solution Phase Synthesis (Z-Glu(NH-R)-OH) Use this if you plan to couple the modified Glu to the N-terminus of a growing chain using Boc/Bzl or Z chemistries.[1][2]

-

Dissolution: Dissolve Z-Glu(NH-R)-OBzl in THF/Water (3:1).

-

Saponification: Add LiOH (1.2 equiv) at 0 °C. Stir at 0 °C to RT.

-

Monitoring: Monitor by TLC until the starting material (spot with higher Rf) disappears.[1][2]

-

Acidification: Carefully acidify to pH 2–3 with 1N HCl.

-

Extraction: Extract with EtOAc, dry, and concentrate.

-

Result: Z-Glu(NH-R)-OH . This acid can now be activated (e.g., with EDC/HOBt) and coupled to a peptide amine.[1][2][5]

Pathway 2: For Fmoc Solid Phase Peptide Synthesis (Fmoc-Glu(NH-R)-OH) Use this to create a standard building block for automated SPPS.[1][2]

-

Global Deprotection: Dissolve Z-Glu(NH-R)-OBzl in MeOH. Add 10% Pd/C catalyst (10% w/w).

-

Hydrogenation: Stir under

atmosphere (balloon pressure) for 2–16 hours. -

Filtration: Filter off the catalyst over Celite. Concentrate.

-

Fmoc Protection:

-

Workup: Acidify to pH 2, extract with EtOAc, and purify.

-

Result: Fmoc-Glu(NH-R)-OH . This is now a standard SPPS building block.

Part 4: Data Summary & Troubleshooting

Quantitative Comparison of Protecting Group Strategies

| Parameter | Z-Glu(OSu)-OBzl Pathway | Fmoc-Glu(OtBu)-OH Pathway |

| Primary Use | Pre-synthesis modification (Solution phase) | Standard SPPS Chain Elongation |

| Gamma-Activation | Pre-activated (OSu) | Requires on-resin activation (complex) |

| Flexibility | High (Compatible with diverse amines) | Low (Restricted to solid-phase compatible reagents) |

| Risk | Racemization during saponification (Low if controlled) | Incomplete coupling due to steric hindrance |

Troubleshooting Guide:

-

Issue: Low Yield in Amine Coupling

-

Cause: Hydrolysis of the OSu ester due to wet solvent.

-

Solution: Ensure DMF is anhydrous.[2] Store Z-Glu(OSu)-OBzl in a desiccator at -20 °C.

-

-

Issue: Glutarimide Formation

-

Issue: Racemization

References

-

Chem-Impex International. "Z-L-Glu(OSu)-OBzl Product Data." Chem-Impex Catalog. Accessed 2024.[2] Link

-

Bachem. "Z-Glu-OBzl Applications in Peptide Synthesis."[1][2] Bachem Technical Notes. Accessed 2024.[2] Link

-

BenchChem. "Application Notes and Protocols for Incorporating Glutamic Acid in Peptides." BenchChem Protocols. Accessed 2025.[2][3][4][6][7][8] Link[1][2]

-

Sigma-Aldrich. "L-Glutamic acid gamma-benzyl ester Properties."[1][2] Sigma-Aldrich Product Sheet. Accessed 2024.[2] Link

-

PubChem. "Compound Summary: Z-Glu(OBzl)-OSu Derivatives."[1][2] National Library of Medicine. Accessed 2025.[2][3][4][6][7][8] Link

Sources

- 1. N-[(Benzyloxy)carbonyl]glutamic acid | C13H15NO6 | CID 219352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-L-glutamic acid 5-benzyl ester, 98%+ | 13574-13-5 | www.ottokemi.com [ottokemi.com]

- 4. Z-Glu(OBzl)-OH | CAS#:5680-86-4 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Boc-D-Glutamic acid 5-benzyl ester | C17H23NO6 | CID 7010513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Strategic Approach to the HPLC Purification of Peptides Synthesized with N-Cbz-O5-succinimido-L-glutamic acid benzyl ester

Abstract

The incorporation of glutamic acid residues with dual side-chain and N-terminal protection, such as N-Cbz-O5-succinimido-L-glutamic acid benzyl ester, is a common strategy in complex peptide synthesis. This approach, however, introduces unique challenges in the subsequent purification of the target peptide. The hydrophobicity imparted by the benzyloxycarbonyl (Cbz) and benzyl (Bzl) protecting groups necessitates a tailored purification strategy, often involving a multi-step process. This application note provides a comprehensive guide, including detailed protocols, for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of these protected peptides and their final deprotected forms. We will delve into the rationale behind chromatographic condition selection, potential impurity profiles, and post-purification analysis to ensure the isolation of a highly pure final product for research and drug development applications.

Introduction: The Purification Challenge of Doubly Protected Glutamic Acid Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide drug discovery and development.[1] The use of protected amino acid derivatives is fundamental to directing the sequential assembly of the peptide chain. N-Cbz-O5-succinimido-L-glutamic acid benzyl ester is a valuable building block that allows for the introduction of a glutamic acid residue with both its α-amino group (Cbz) and its γ-carboxyl group (benzyl ester) protected.[2] This dual protection is advantageous in solution-phase synthesis and for creating specific peptide architectures.[3]

The Cbz and benzyl ester protecting groups, however, are large, hydrophobic moieties that significantly alter the physicochemical properties of the peptide. This increased hydrophobicity can lead to:

-

Aggregation and Poor Solubility: The crude peptide may be difficult to dissolve in standard HPLC mobile phases.

-

Altered Chromatographic Behavior: The protected peptide will exhibit significantly longer retention times on RP-HPLC columns compared to its deprotected counterpart.

-

Complex Impurity Profiles: Incomplete deprotection or side reactions during synthesis can lead to a variety of closely eluting impurities.[4]

Therefore, a robust purification strategy is essential and often involves a two-stage HPLC purification: an initial purification of the fully protected peptide, followed by deprotection and a final polishing purification of the native peptide.

The Strategic Role of Orthogonal Protection and Deprotection

The Cbz and benzyl ester groups are considered an "orthogonal set," meaning they can be removed under conditions that do not affect many other common protecting groups used in peptide synthesis.[5] Both are typically cleaved simultaneously via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid.[6] This co-deprotection simplifies the workflow.[7]

The choice of deprotection method is critical and must be compatible with the overall peptide sequence to avoid unwanted side reactions.[8] Catalytic hydrogenolysis is generally a mild and clean method, but it may not be suitable for peptides containing other reducible functional groups.[9]

Pre-Purification Steps: From Cleavage to Solubilization

Following synthesis and cleavage from the solid support, the crude peptide must be carefully prepared for HPLC purification.

Cleavage and Deprotection Cocktail Considerations

For peptides synthesized on a resin, a cleavage cocktail is used to release the peptide and remove side-chain protecting groups. A common cocktail for peptides containing sensitive residues is Reagent K (TFA/phenol/water/thioanisole/EDT).[10] If the strategy is to purify the protected peptide first, a milder cleavage that keeps the Cbz and benzyl esters intact would be employed, followed by a separate deprotection step post-purification.

Crude Peptide Precipitation and Solubilization

After cleavage, the peptide is typically precipitated with cold diethyl ether, washed to remove scavengers, and then lyophilized.[11] The resulting crude peptide powder may exhibit poor solubility in aqueous solutions.

Protocol for Crude Peptide Solubilization:

-

Begin by attempting to dissolve the peptide in the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

-

If solubility is low, sonication can be employed.

-

For highly hydrophobic peptides, a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by slow dilution with the aqueous mobile phase.

-

It is crucial to filter the sample through a 0.22 µm or 0.45 µm filter before injection to prevent column clogging.[12]

Stage 1: RP-HPLC Purification of the Cbz- and Benzyl Ester-Protected Peptide

The initial purification of the fully protected peptide aims to remove the majority of synthesis-related impurities, such as deletion sequences and by-products from incomplete coupling.[13]

The Causality Behind Column and Mobile Phase Selection

Due to the significant hydrophobicity of the Cbz and benzyl ester groups, a standard C18 column may result in excessively long retention times and poor peak shape. Therefore, a less retentive stationary phase is often preferred.

-

Column Choice: A C4 or C8 column is recommended to reduce the hydrophobic interactions and allow for elution at a reasonable organic solvent concentration.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, improving peak shape for basic peptides and increasing the retention of acidic peptides.[14]

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN). ACN is the most common organic modifier for peptide purification.[14]

-

Method Development and Optimization

A gradient elution is necessary to effectively separate the target peptide from impurities.

Table 1: Recommended HPLC Gradient for Protected Peptide Purification

| Time (min) | % Solvent B (ACN w/ 0.1% TFA) | Flow Rate (mL/min) |

| 0-5 | 30 | 10 |

| 5-45 | 30-70 | 10 |

| 45-50 | 70-90 | 10 |

| 50-55 | 90 | 10 |

| 55-60 | 30 | 10 |

Note: This is a starting point for a semi-preparative column (e.g., 21.2 x 250 mm). The gradient should be optimized based on the specific peptide's retention time.

Experimental Protocol: Purification of the Protected Peptide

-

System Equilibration: Equilibrate the C4 or C8 semi-preparative column with the initial mobile phase conditions (30% Solvent B) until a stable baseline is achieved.

-

Sample Injection: Inject the filtered, solubilized crude protected peptide.

-

Gradient Elution: Run the gradient as outlined in Table 1. Monitor the elution profile at 220 nm and 280 nm. The Cbz and benzyl groups will contribute to the absorbance at 280 nm.

-

Fraction Collection: Collect fractions corresponding to the main peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry (MS) to confirm the identity and purity of the protected peptide.[15]

-

Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified, protected peptide.

Deprotection of the Purified Peptide

The Cbz and benzyl ester groups are removed from the purified peptide to yield the final, native peptide. Catalytic transfer hydrogenation is a common and convenient method that avoids the use of hydrogen gas cylinders.[7]

Protocol for Catalytic Transfer Hydrogenation:

-

Dissolve the purified, protected peptide in a suitable solvent such as methanol or a mixture of methanol and acetic acid.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Add a hydrogen donor, such as ammonium formate or cyclohexene, in excess.

-

Stir the reaction mixture at room temperature and monitor the progress by analytical HPLC and MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure.

-

The resulting deprotected peptide can be lyophilized from an aqueous solution to remove residual ammonium formate.

Stage 2: Final RP-HPLC Purification of the Deprotected Peptide

A final "polishing" purification step is often necessary to remove any impurities generated during the deprotection step and any remaining synthesis-related impurities that co-eluted with the protected peptide.

Column and Mobile Phase Selection for the Deprotected Peptide

With the hydrophobic protecting groups removed, the peptide's retention will be significantly reduced.

-

Column Choice: A C18 column is typically suitable for the final purification of the more polar, deprotected peptide.

-

Mobile Phase: The same mobile phase system (Water/ACN with 0.1% TFA) can be used.

Method Development and Optimization

The gradient will need to be adjusted to account for the earlier elution of the deprotected peptide.

Table 2: Recommended HPLC Gradient for Deprotected Peptide Purification

| Time (min) | % Solvent B (ACN w/ 0.1% TFA) | Flow Rate (mL/min) |

| 0-5 | 5 | 10 |

| 5-45 | 5-45 | 10 |

| 45-50 | 45-90 | 10 |

| 50-55 | 90 | 10 |

| 55-60 | 5 | 10 |

Note: This is a starting point and should be optimized based on the analytical chromatogram of the deprotected peptide.

Experimental Protocol: Final Purification

-

System Equilibration: Equilibrate the C18 semi-preparative column with the initial mobile phase conditions (5% Solvent B).

-

Sample Injection: Inject the filtered, solubilized deprotected peptide.

-

Gradient Elution: Run the optimized gradient.

-

Fraction Collection: Collect fractions of the main peak.

-

Final Purity and Identity Confirmation: Analyze the final fractions for purity by analytical HPLC and confirm the molecular weight by mass spectrometry.[16]

-

Pooling and Lyophilization: Pool the fractions that meet the final purity specifications (typically >95% or >98%) and lyophilize to obtain the final, highly pure peptide.

Visualization of the Purification Workflow

Caption: Workflow for the two-stage purification of peptides synthesized with N-Cbz-Glu(OBzl)-OH.

Troubleshooting Common Purification Issues

Caption: Troubleshooting guide for common issues in the purification of peptides with protected glutamic acid.

Potential Side Reactions to Consider:

-

Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, especially under acidic conditions. This results in a mass loss of 18 Da.[17]

-

Glutarimide Formation: The side-chain carboxyl group of glutamic acid can react with the backbone amide of the following amino acid to form a six-membered ring.[17]

-

Incomplete Deprotection: Residual Cbz or benzyl ester groups will result in impurities with higher mass and significantly different retention times.

Conclusion

The successful purification of peptides synthesized using N-Cbz-O5-succinimido-L-glutamic acid benzyl ester hinges on a strategic, multi-step approach. By first purifying the hydrophobic, protected peptide on a less retentive stationary phase and then performing a final polishing step on a standard C18 column after deprotection, researchers can effectively remove a wide range of impurities. Careful optimization of mobile phases, gradients, and deprotection conditions, coupled with diligent in-process analysis by LC-MS, is critical to achieving the high purity required for downstream applications in research and drug development.

References

-

An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science. Available at: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. Available at: [Link]

-

Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. (2021). Chemical Science. Available at: [Link]

-

A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. (2015). ResearchGate. Available at: [Link]

-

General approach for the development of preparative peptide separations. HPLC. Available at: [Link]

-

Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters. Available at: [Link]

-

Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. (2007). Journal of Chromatography A. Available at: [Link]

-

Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. (2021). RSC Publishing. Available at: [Link]

-

HPLC Purification of Peptides. (2016). protocols.io. Available at: [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

-

A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar. Available at: [Link]

-

Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022). LCGC International. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

HPLC of Peptides and Proteins. (2002). Methods in Molecular Biology. Available at: [Link]

-

The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. PolyLC. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. (1980). Canadian Journal of Biochemistry. Available at: [Link]

-

1.2 Deprotection: The Concept of Orthogonal Sets. Thieme. Available at: [Link]

-

Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. (1978). International Journal of Peptide and Protein Research. Available at: [Link]

-

26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Available at: [Link]

-

HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

-

HPLC Purification of Peptides. (2016). protocols.io. Available at: [Link]

-

Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. (2023). RSC Publishing. Available at: [Link]

-

Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. (2019). PMC. Available at: [Link]

-

Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Available at: [Link]

-

Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available at: [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]

-

Mass Spectrometry in Peptide and Protein Analysis. Mabion. Available at: [Link]

-

Mass spectrometry of peptides and proteins. OSU Chemistry. Available at: [Link]

-

Impurities Characterization in Pharmaceuticals: A Review. (2021). SSRN. Available at: [Link]

-

Analysis of a Synthetic Peptide and Its Impurities. LabRulez LCMS. Available at: [Link]

-